molecular formula C19H20Br2N4O4 B10905572 1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide

1-(4-(2-(p-Toluidino)-2-oxoethoxy)-2,3-dibromo-5-ethoxybenzylidene)semicarbazide

Cat. No.: B10905572
M. Wt: 528.2 g/mol
InChI Key: XTENLSMPGQKYON-NUGSKGIGSA-N
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Description

2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dibromo, ethoxy, and hydrazinecarboxamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, including the bromination of the phenyl ring, ethoxylation, and the formation of the hydrazinecarboxamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The dibromo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(2-(OXO(2-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
  • 2-ETHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-((E)-1-{2,3-DIBROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to the presence of dibromo groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Br2N4O4

Molecular Weight

528.2 g/mol

IUPAC Name

2-[2,3-dibromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-ethoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H20Br2N4O4/c1-3-28-14-8-12(9-23-25-19(22)27)16(20)17(21)18(14)29-10-15(26)24-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,24,26)(H3,22,25,27)/b23-9+

InChI Key

XTENLSMPGQKYON-NUGSKGIGSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=N/NC(=O)N)Br)Br)OCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=NNC(=O)N)Br)Br)OCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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